molecular formula C16H10N2 B15477202 Benzo[c][1,7]phenanthroline CAS No. 32079-36-0

Benzo[c][1,7]phenanthroline

Cat. No.: B15477202
CAS No.: 32079-36-0
M. Wt: 230.26 g/mol
InChI Key: VUGLIOMNBTYIPJ-UHFFFAOYSA-N
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Description

Benzo[c][1,7]phenanthroline is a polycyclic aromatic heterocycle composed of a phenanthrene backbone fused with two pyridine rings at specific positions. Its molecular formula is C₁₆H₁₀N₂, with a molar mass of 230.26 g/mol (CAS: 32079-36-0) . This compound has garnered attention in medicinal chemistry due to its planar structure, which facilitates DNA intercalation and interaction with biological targets such as topoisomerases. Substituted derivatives, particularly those with dialkylaminoalkyl side chains at position C2, exhibit enhanced cytotoxicity and antiproliferative activity against cancer cell lines like L1210 leukemia cells .

Properties

CAS No.

32079-36-0

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

benzo[c][1,7]phenanthroline

InChI

InChI=1S/C16H10N2/c1-2-5-12-11(4-1)10-18-16-13(12)7-8-15-14(16)6-3-9-17-15/h1-10H

InChI Key

VUGLIOMNBTYIPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C4=C(C=C3)N=CC=C4)N=CC2=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[c][1,7]phenanthroline belongs to a broader family of nitrogen-containing polycyclic compounds. Below is a detailed comparison with its structural analogs, focusing on biological activity, physicochemical properties, and applications.

Benzo[c][1,8]phenanthroline

  • Structural Difference : Positional isomer of this compound, with fused pyridine rings at positions 1 and 6. Substitutions typically occur at C1.
  • Biological Activity: Derivatives with dialkylaminoalkyl side chains show cytotoxicity toward L1210 cells, though slightly less potent than this compound derivatives (IC₅₀ values range: 0.5–5 μM vs. 0.1–2 μM for [1,7]-isomer) . Exhibits moderate topoisomerase I (TopoI) inhibition, similar to the [1,7]-isomer, suggesting DNA interaction is a key mechanism .
  • Applications : Explored as a scaffold for anticancer agents due to its DNA-binding affinity .

Benzo[h]quinoline

  • Structural Difference: A benzo-fused quinoline lacking the second pyridine ring present in phenanthrolines.
  • Biological Activity: Shows hepatotoxicity and genotoxicity in vivo, with mutagenic activity observed in lacZ transgenic mice . Induces oxidative stress in plants (e.g., Triticum aestivum), elevating hydrogen peroxide (H₂O₂) and lipid peroxidation (TBARS) levels .
  • Key Contrast: Unlike this compound, benzo[h]quinoline lacks significant antiproliferative activity but exhibits environmental toxicity .

1,7-Phenanthroline

  • Structural Difference : A simpler phenanthroline derivative without a fused benzene ring.
  • Biological Activity: Demonstrates strong oxidative stress induction in plants, exceeding the effects of this compound .
  • Applications : Used in electrochemical studies due to metal coordination capabilities .

Benzo[f][4,7]phenanthroline

  • Structural Difference : Pyridine rings fused at positions 4 and 7 of the phenanthrene backbone.
  • Physicochemical Properties :
    • Molecular formula: C₁₆H₁₀N₂ (same as this compound), but distinct electronic properties due to ring positioning.
  • Applications: Limited data on biological activity; primarily used in coordination chemistry .

Comparative Data Table

Compound Molecular Formula Cytotoxicity (IC₅₀, L1210 cells) DNA Interaction Key Biological Effects
This compound C₁₆H₁₀N₂ 0.1–2 μM Strong Antiproliferative, TopoI inhibition
Benzo[c][1,8]phenanthroline C₁₆H₁₀N₂ 0.5–5 μM Moderate Antiproliferative
Benzo[h]quinoline C₁₃H₉N Not reported Weak Hepatotoxic, genotoxic
1,7-Phenanthroline C₁₂H₈N₂ Not applicable N/A CFTR activation, oxidative stress

Key Research Findings

Antiproliferative Superiority: this compound derivatives with dialkylaminoalkyl substituents exhibit 2–10× greater cytotoxicity than unsubstituted analogs or [1,8]-isomers .

Mechanistic Insights : Strong DNA binding is observed for this compound, but its moderate TopoI inhibition suggests additional targets (e.g., G-quadruplex DNA) may contribute to activity .

Q & A

Q. What are the preferred synthetic routes for Benzo[c][1,7]phenanthroline, and how can purity be optimized?

this compound is typically synthesized via cyclization reactions. A common approach involves condensation of phenanthroline precursors with aromatic or heterocyclic derivatives under acidic or basic conditions. For example, pyridine derivatives can be fused with phenanthroline frameworks using catalysts like CuI or CsF in solvents such as DMF . To optimize yield and purity, reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically varied. Post-synthesis purification via column chromatography or recrystallization in aprotic solvents (e.g., acetone) is recommended .

Q. How does the nitrogen atom arrangement in this compound influence its chelation properties compared to 1,10-phenanthroline?

Unlike 1,10-phenanthroline, where nitrogen atoms are positioned to form stable metal chelates (e.g., with Fe²⁺ or Cu²⁺), the 1,7-isomer’s nitrogen atoms are spatially misaligned, rendering it a weak chelator. This structural difference reduces its ability to stabilize metal ions in octahedral geometries, limiting its use in traditional coordination chemistry .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

Key techniques include:

  • UV-Vis spectroscopy : To study electronic transitions in the aromatic system (e.g., π→π* bands near 270–300 nm) .
  • NMR spectroscopy : ¹H and ¹³C NMR resolve substituent effects on the fused-ring system, with aromatic protons appearing in the δ 7.5–9.0 ppm range .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic products .

Advanced Research Questions

Q. How can this compound’s role in oxidative stress be experimentally validated in biological systems?

Studies on plant models (e.g., Triticum aestivum) demonstrate that 1,7-phenanthroline induces oxidative stress by elevating lipid peroxidation (TBARS) and glutathione (GSH) levels. Methodologies include:

  • Exposing plant tissues to controlled concentrations (e.g., 10–100 µM) and measuring ROS markers via fluorometric assays.
  • Comparing effects with non-chelating isomers (e.g., 4,7-phenanthroline) to isolate structural contributions .

Q. What experimental design principles apply when studying this compound’s interaction with biomacromolecules?

Use factorial design to evaluate variables such as pH, ionic strength, and ligand concentration. For example:

  • Factors : pH (2–9), ligand concentration (0.2–0.4% w/v), incubation time (10–30 min).
  • Response metrics : Binding affinity (e.g., via fluorescence quenching) or conformational changes (e.g., CD spectroscopy). Statistical tools like ANOVA and Bonferroni post-tests validate significance .

Q. Why does this compound show negligible antifungal activity despite structural similarity to 1,10-phenanthroline?

Unlike 1,10-phenanthroline, which disrupts fungal metal homeostasis via chelation, 1,7-phenanthroline lacks strong metal-binding capacity. Advanced assays (e.g., MIC tests against Candida spp.) confirm its inactivity. However, its metal complexes (e.g., with Cu²⁺ or Zn²⁺) may show marginal activity due to altered redox properties .

Data Contradictions and Resolution

Q. How can conflicting reports on this compound’s biological activity be reconciled?

Discrepancies arise from differences in experimental models and endpoints. For instance:

  • Plant toxicity : 1,7-phenanthroline induces oxidative stress in T. aestivum but not P. vulgaris .
  • Antifungal assays : Marginal activity in some studies vs. inactivity in others . Resolution requires standardized protocols (e.g., uniform concentration ranges, controlled metal ion availability) and comparative studies across isomers.

Methodological Tables

Q. Table 1. Key Factors in Spectrophotometric Analysis of 1,7-Phenanthroline Derivatives

FactorOptimal RangeImpact on Sensitivity
pH3.0–5.0Maximizes ligand protonation
Reagent volume1.5–2.0 mLEnsures saturation of metal-binding sites
Incubation time20–25 minBalances reaction kinetics and stability
Adapted from iron estimation methods for 1,10-phenanthroline

Q. Table 2. Comparative Bioactivity of Phenanthroline Isomers

IsomerChelation StrengthOxidative Stress (Plants)Antifungal Activity
1,10-phenHighLowHigh
1,7-phenLowHighLow
4,7-phenNoneModerateNone
Data synthesized from

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